

3-Fluoro-2-methoxyphenylboronic acid physical properties

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Compound of Interest

Compound Name: 3-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B1358128

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An In-depth Technical Guide on the Physical Properties of **3-Fluoro-2-methoxyphenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **3-Fluoro-2-methoxyphenylboronic acid**. The information is curated for professionals in research and development who require accurate and detailed data for their work with this compound.

Core Physical Properties

3-Fluoro-2-methoxyphenylboronic acid, with the CAS number 762287-59-2, is a substituted phenylboronic acid. Such compounds are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making a thorough understanding of their physical characteristics essential for their effective application.

Data Presentation

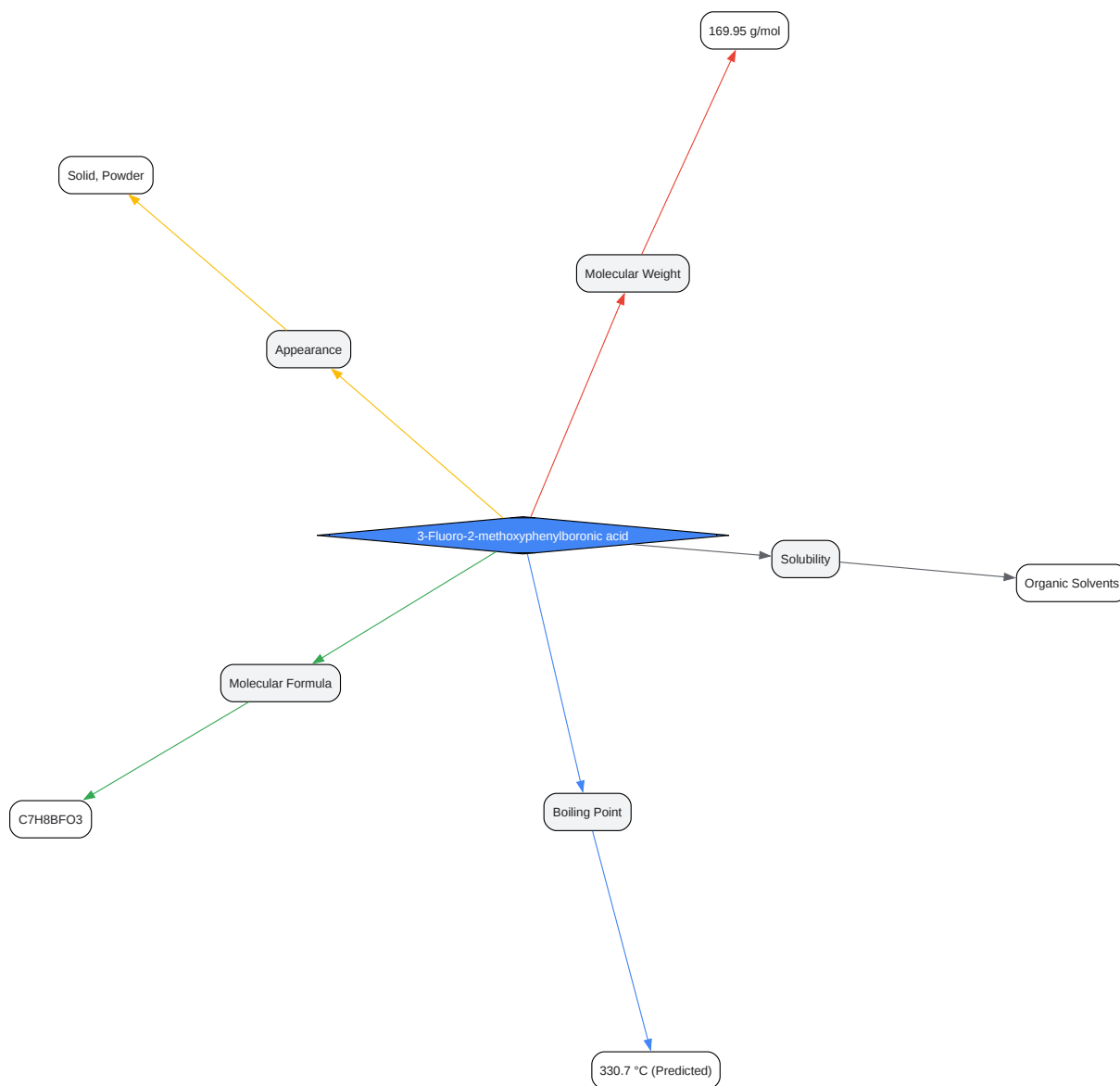
The physical properties of **3-Fluoro-2-methoxyphenylboronic acid** are summarized in the table below. It is important to note that while some data for the target compound is available, specific experimental values for melting point and detailed NMR spectral data are not readily

found in publicly accessible databases. For comparative purposes, data for isomeric compounds are also provided where available.

Property	Value	Source
Molecular Formula	C ₇ H ₈ BFO ₃	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	169.95 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Solid, powder	--INVALID-LINK--, --INVALID-LINK--
Melting Point	Data not available	
Isomer: 2-Fluoro-3-methoxyphenylboronic acid	117-122 °C	--INVALID-LINK--
Isomer: 4-Fluoro-2-methoxyphenylboronic acid	131-136 °C	--INVALID-LINK--
Isomer: 3-Fluoro-4-methoxyphenylboronic acid	206-211 °C	--INVALID-LINK--
Boiling Point	330.7°C at 760 mmHg (Predicted)	
Solubility	Soluble in organic solvents.	
Isomer: 2-Fluoro-3-methoxyphenylboronic acid	Predicted: 5.03 mg/ml	--INVALID-LINK--
pKa	Data not available	
Isomer: (3,5-difluoro-2-methoxyphenyl)boronic acid	6.49 ± 0.58 (Predicted)	--INVALID-LINK--
NMR Spectral Data	Data not available	

Visualization of Core Properties

The following diagram illustrates the fundamental physical characteristics of **3-Fluoro-2-methoxyphenylboronic acid**.



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Caption: Key physical properties of **3-Fluoro-2-methoxyphenylboronic acid**.

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample consists of large crystals)

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
- Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).
- Allow the apparatus to cool before performing a second measurement for confirmation.

Solubility Determination

Solubility is a fundamental property that dictates the choice of solvents for reactions, purifications, and formulations.

Apparatus:

- Small test tubes
- Vortex mixer or stirring rods
- Graduated pipettes or cylinders
- Analytical balance

Procedure for Qualitative Solubility:

- Place approximately 10-20 mg of **3-Fluoro-2-methoxyphenylboronic acid** into a small test tube.
- Add 1 mL of the desired solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) to the test tube.
- Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
- Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.

- Record the solubility as soluble, partially soluble, or insoluble.

Procedure for Quantitative Solubility:

- Prepare a saturated solution of the compound in the chosen solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent.
- Stir the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Carefully filter the solution to remove any undissolved solid.
- Take a known volume of the clear, saturated solution and evaporate the solvent completely.
- Weigh the remaining solid residue.
- Calculate the solubility in terms of mg/mL or mol/L.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For fluorinated compounds, ^1H , ^{13}C , and ^{19}F NMR are particularly informative. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. The use of specific solvents can help to minimize this issue.

Apparatus:

- NMR spectrometer
- NMR tubes
- Volumetric flasks and pipettes
- Deuterated solvents (e.g., DMSO- d_6 , CDCl_3 , Methanol- d_4)

Procedure:

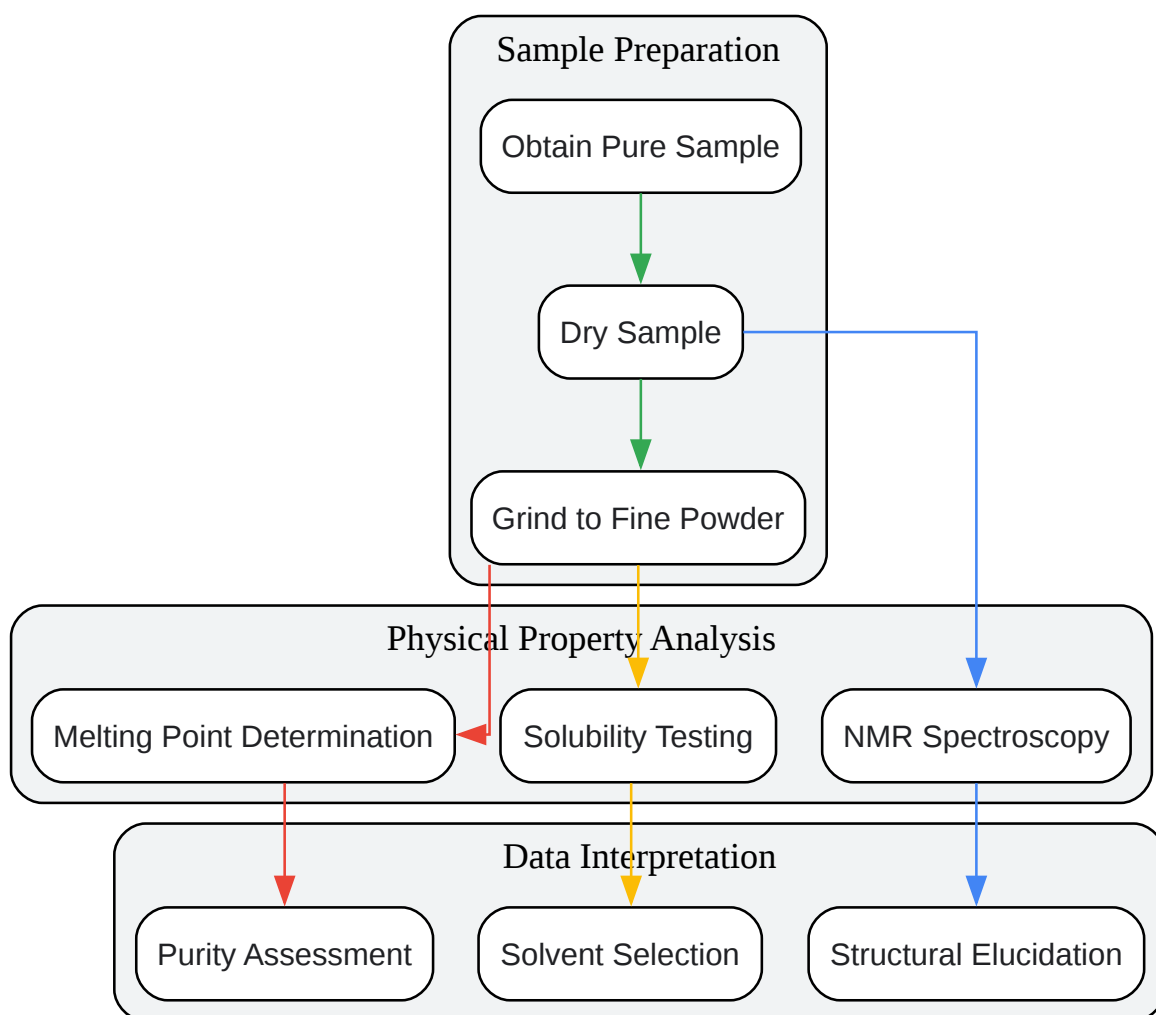
- Accurately weigh 5-10 mg of **3-Fluoro-2-methoxyphenylboronic acid** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Methanol- d_4 is

often a good choice for boronic acids as it can help to break up oligomeric species.

- Transfer the solution to a clean, dry NMR tube.
- Acquire the ^1H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of the ^{13}C isotope.
- Acquire the ^{19}F NMR spectrum. This is a sensitive nucleus and will provide valuable information about the fluorine environment.
- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Integrate the signals in the ^1H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) for all spectra. Analyze the coupling constants (J) to deduce the connectivity of the atoms.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of **3-Fluoro-2-methoxyphenylboronic acid**.



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Caption: Workflow for experimental determination of physical properties.

- To cite this document: BenchChem. [3-Fluoro-2-methoxyphenylboronic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1358128#3-fluoro-2-methoxyphenylboronic-acid-physical-properties\]](https://www.benchchem.com/product/b1358128#3-fluoro-2-methoxyphenylboronic-acid-physical-properties)

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